

Physicochemical Property of Lofendazam

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Compound Focus: Lofendazam

CAS No.: 29176-29-2

Cat. No.: S533462

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The table below summarizes the available quantitative data for **Lofendazam**.

Property	Value	Description	Source
LogP	3.67 (Predicted)	Partition coefficient (octanol-water); measure of lipophilicity [1]	Commercial Compound Supplier
Molecular Weight	272.73 g/mol	-	Commercial Compound Supplier [1]
Molecular Formula	C ₁₅ H ₁₃ ClN ₂ O	-	Commercial Compound Supplier [1]

Experimental Protocols for logP Determination

Since experimental data for **Lofendazam** is limited, here are detailed methodologies for logP measurement that are relevant to modern drug development.

Standard Shake-Flask Method with UV-Vis Detection

The shake-flask method is a classic, direct approach for measuring logP [2].

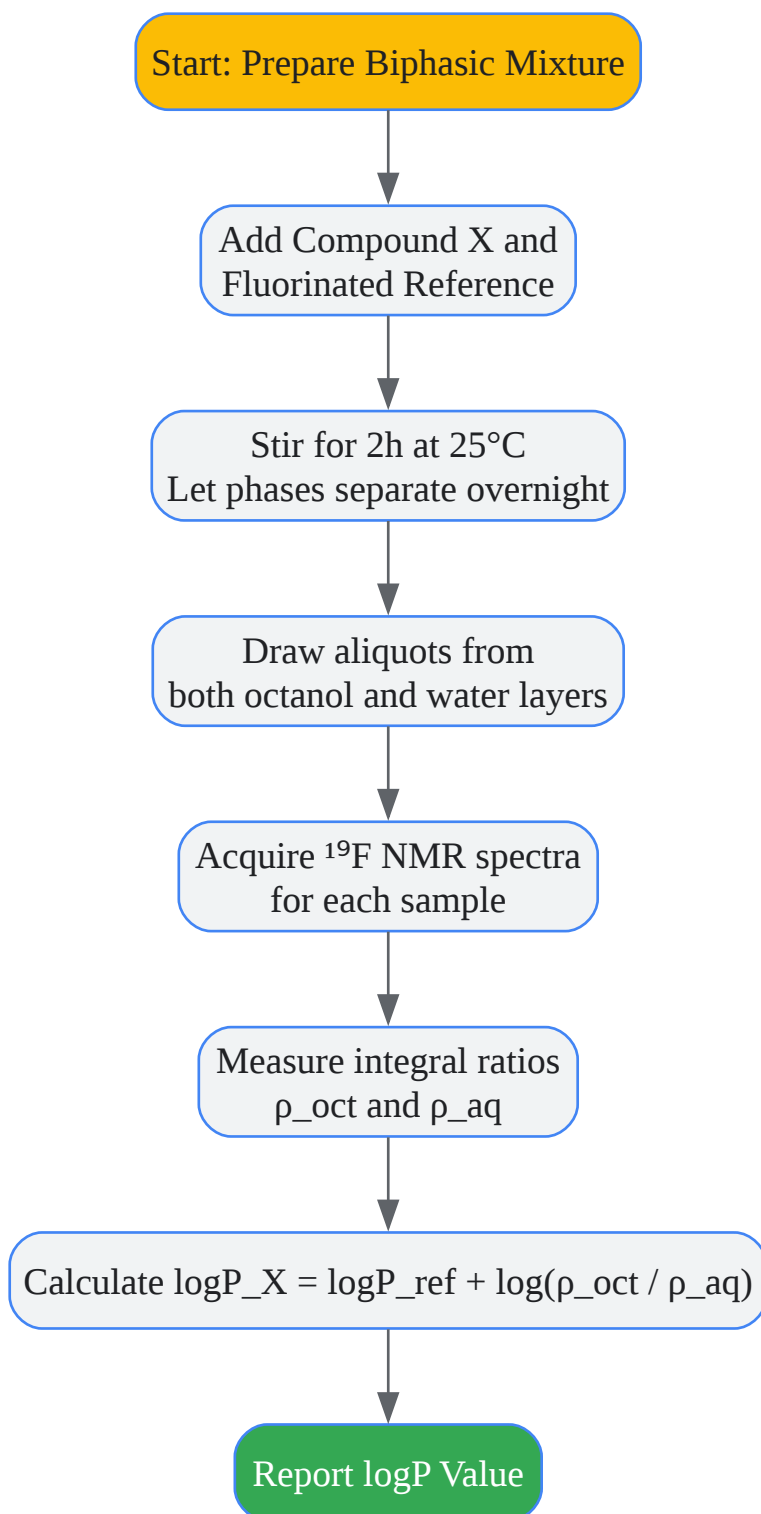
- **Partitioning:** The compound is dissolved in a mixture of pre-saturated water and n-octanol (e.g., 2 mL of each) within a sealed vessel [2].
- **Equilibration:** The mixture is stirred vigorously (e.g., at 600 rpm) for several hours at a controlled temperature (e.g., 25°C) to allow the compound to distribute between the two phases. It is then left undisturbed, often overnight, for complete phase separation [2].
- **Analysis:** Aliquots are carefully drawn from both the water and n-octanol layers. The concentration of the compound in each phase is determined, typically using UV-Vis spectroscopy, and the logP is calculated from the ratio [2]. A key disadvantage is the potential formation of emulsions, especially with highly lipophilic compounds [2].

Novel ¹⁹F NMR Spectroscopy Method

For non-UV-active compounds like many fluorinated drugs, ¹⁹F NMR provides a straightforward alternative [2].

- **Partitioning with Reference:** The target compound and a fluorinated reference compound with a known logP are partitioned between n-octanol and water [2].
- **NMR Sample Preparation:** After equilibration and phase separation, aliquots from each layer are transferred to NMR tubes [2].
- **Quantification by ¹⁹F NMR:** ¹⁹F NMR spectra are acquired for both samples. The partition coefficient (P) of the target compound is calculated using the integral ratios of the target and reference compounds in both layers, applying the formula: $\log P_X = \log P_{ref} + \log(\rho_{oct}/\rho_{aq})$, where ρ is the integral ratio in each phase [2]. This method does not require precise mass or volume measurements for calculation [2].

The workflow for this method is illustrated below:



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Workflow for ^{19}F NMR-based $\log P$ measurement [2].

Solubility and Formulation Strategies for Benzodiazepines

Although experimental solubility data for **Lofendazam** is not available in the searched sources, general information and strategies for benzodiazepines are documented.

- **Inherent Solubility Challenge:** Benzodiazepines as a class, including diazepam and midazolam, generally have **low water solubility** [3]. This is a critical formulation challenge that must be addressed for drug development.
- **Prodrug Strategy:** One proven approach to overcome poor solubility is the design of water-soluble prodrugs. For example, diazepam and midazolam prodrugs have been synthesized that are highly soluble in aqueous vehicles. These inactive prodrugs can be rapidly converted to the active parent drug by specific enzymes at the site of action [3].
- **Alternative Formulations:** Other strategies to enhance solubility and absorption include the development of **controlled-release particulate compositions** using polymer coatings [4].

Conclusion and Research Outlook

In summary, the key available data point for **Lofendazam** is a **predicted LogP of 3.67** [1], which falls within the acceptable range per Lipinski's Rule of Five [5] and suggests good membrane permeability. However, a full technical guide is hindered by the lack of publicly available experimental solubility data and compound-specific studies.

For a complete profile, further experimental work would be necessary to determine **Lofendazam's** solubility and validate its LogP. The experimental protocols and formulation strategies outlined provide a roadmap for how such data could be generated.

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